![molecular formula C10H6F3N B3130943 5,6,7-Trifluoroquinaldine CAS No. 346604-41-9](/img/structure/B3130943.png)
5,6,7-Trifluoroquinaldine
Overview
Description
5,6,7-Trifluoroquinaldine is a heterocyclic compound with a unique chemical structure and has been studied for its potential applications in various scientific fields, ranging from organic synthesis to drug discovery. It is an aromatic compound with a five-membered ring structure containing three fluorine atoms and one nitrogen atom. Due to its high reactivity, it is used as a reagent in organic synthesis and as an intermediate in the synthesis of other compounds. In addition, it has been studied for its potential applications in drug discovery and development.
Scientific Research Applications
Medicinal Chemistry and Drug Development
Fluorinated quinolines have garnered attention in drug discovery. In particular, 5,6,7-Trifluoroquinaldine derivatives have been investigated for their antibacterial, antiviral, and antineoplastic activities. Researchers explore their potential as enzyme inhibitors and evaluate their pharmacological profiles .
Other Applications
While not exhaustive, the above points highlight key areas where this compound and its derivatives contribute to scientific research and practical applications.
Mechanism of Action
Target of Action
5,6,7-Trifluoroquinaldine is a fluorinated quinoline . Quinolines are known to exhibit remarkable biological activity and have found applications in medicine . .
Mode of Action
It’s known that fluorinated quinolines can interact with their targets through a variety of mechanisms, including nucleophilic displacement of fluorine atoms and cross-coupling reactions .
Biochemical Pathways
For instance, they can inhibit various enzymes, exhibiting antibacterial, antineoplastic, and antiviral activities .
Pharmacokinetics
The physicochemical properties of compounds significantly influence their pharmacokinetics . Therefore, the ADME properties of this compound could be predicted using quantitative structure-activity relationship (QSAR) models .
Result of Action
One study has shown that a compound with a similar structure, 2-(5,6,7-trifluoro-1h-indol-3-yl)-quinoline-5-carboxamide, acts as a potent antagonist of the androgen receptor, suppressing ar-mediated transcription, chromatin binding, and recruitment of coregulatory proteins .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors include behaviors, nutrition, and exposure to chemicals and industrial pollutants . .
properties
IUPAC Name |
5,6,7-trifluoro-2-methylquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N/c1-5-2-3-6-8(14-5)4-7(11)10(13)9(6)12/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PENVGMPDGPBHNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C(=C2C=C1)F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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